Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate” is a chemical compound . It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
Synthesis Analysis
This compound is one of the precursors used in the synthesis of fentanyl and its analogues . The synthesis methods involve the use of specific precursor chemicals. Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .
Molecular Structure Analysis
The molecular formula of “Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate” is C17H26N2O3 .
Chemical Reactions Analysis
This compound is used in the synthesis of fentanyl and its analogues . It is one of the precursors that have been placed under international control to prevent its diversion from licit industry and to seize illicit shipments of these chemicals .
Scientific Research Applications
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Scientific Field: Laboratory Chemicals
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Scientific Field: PROTAC Development
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Scientific Field: Drug Synthesis
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Scientific Field: Protein Degrader Building Blocks
- Application Summary : This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
- Results or Outcomes : Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Safety And Hazards
Future Directions
The future directions for this compound are likely to be influenced by regulatory controls due to its use in the manufacture of fentanyl, a major contributing drug to the opioid crisis in North America . Governments can take stronger measures to prevent the diversion of this compound from licit industry and collaborate more closely across international borders .
properties
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12-11-13(18)5-6-15(12)21-14-7-9-19(10-8-14)16(20)22-17(2,3)4/h5-6,11,14H,7-10,18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXYQAAUHAEELY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623319 | |
Record name | tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | |
CAS RN |
138227-69-7 | |
Record name | 1,1-Dimethylethyl 4-(4-amino-2-methylphenoxy)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138227-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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